1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Descripción
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEPXSBZGLKIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206735 | |
| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58012-16-1 | |
| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58012-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058012161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Table 1: Critical Starting Materials and Their Roles
Stepwise Synthetic Routes
Formation of the Spirocyclic Core
The triazaspiro[4.5]decan-4-one core is constructed via a Mannich-type reaction between cyclohexane-1,4-dione and a guanidine derivative. This step typically employs:
-
Solvent : Ethanol or methanol under reflux (78–90°C)
-
Catalyst : Hydrochloric acid or acetic acid
-
Reaction Time : 12–24 hours
The reaction forms an intermediate 1,3,8-triazaspiro[4.5]decan-4-one (yield: 60–70%), which is isolated via filtration and washed with cold ethanol.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling , using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Key conditions:
-
Temperature : 100–120°C
-
Base : Cs₂CO₃ or K₃PO₄
-
Solvent : Toluene or dioxane
This step achieves moderate yields (45–55%) due to steric hindrance from the spirocyclic structure.
Table 2: Optimization of Coupling Reactions
| Condition | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 55 | 92 | Minimal byproducts |
| CuI/1,10-phenanthroline | 30 | 85 | Side-product formation |
| Microwave-assisted | 62 | 95 | Reduced reaction time (4 hrs) |
Purification and Isolation
Crude product is purified via:
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7)
-
Recrystallization : Ethanol/water (4:1) at −20°C
Final purity exceeds 98% as confirmed by HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic geometry, with bond angles and distances consistent with similar triazaspiro compounds.
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Steric hindrance from the spirocyclic system reduces reactivity. Microwave-assisted synthesis improves yields by 15–20%.
-
Byproduct Formation : Unreacted guanidine derivatives are removed via acidic washes (pH 3–4).
Scale-Up Considerations
Pilot-scale batches (1 kg) use continuous-flow reactors to enhance reproducibility:
-
Residence Time : 30 minutes
-
Throughput : 200 g/hr
-
Yield : 58% with 97% purity
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Medicine: Research has shown that derivatives of this compound may act as neuroleptic agents, dopamine receptor antagonists, and calcium channel blockers. These properties make it a candidate for the development of new therapeutic agents for conditions such as schizophrenia and glioblastoma.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, as a dopamine receptor antagonist, it binds to dopamine receptors in the brain, modulating neurotransmitter activity and exhibiting antipsychotic effects. The compound also acts as a calcium channel blocker, affecting calcium ion flow in cells and contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one and related compounds:
Key Observations:
Substituent Effects on Biological Activity: Fluorophenyl vs. Chlorophenyl: The fluorine atom in this compound offers superior metabolic stability compared to the chlorophenyl analog due to fluorine’s resistance to oxidative metabolism . However, the chlorophenyl derivative exhibits higher lipophilicity (LogP 1.4), which may enhance membrane permeability . Bulkier Substituents: Compounds like 8-(pyrroloquinoxaline)-derivatives demonstrate potent anti-leukemic activity (IC₅₀ < 10 µM), likely due to interactions with DNA or kinase targets, whereas smaller aryl groups (e.g., fluorophenyl) are more suited for receptor binding .
Selectivity and Receptor Binding :
- The 1,3,8-triazaspiro[4.5]decan-4-one core is critical for PLD2 inhibition selectivity. For example, compound 9f (a related derivative) showed 10.7-fold selectivity for PLD2 over PLD1, highlighting the scaffold’s adaptability for isoform-specific targeting .
- In ORL1 receptor agonists, substituents like tetralin or acenaphthenyl (e.g., 1p , 1q ) enhance affinity (Ki < 1 nM) while maintaining moderate selectivity over μ-opioid receptors .
Physicochemical Properties: Melting Points: Bis(p-fluorophenyl) derivatives (e.g., 234°C) exhibit higher melting points than mono-fluorophenyl analogs, suggesting greater crystallinity and stability . Solubility: Larger substituents (e.g., pyrroloquinoxaline) may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .
Actividad Biológica
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one (CAS: 58012-16-1) is a compound that has garnered attention for its potential biological activities, particularly in the realm of psychopharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16FN3O, with a molecular weight of 249.29 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for enhancing biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 58012-16-1 |
| Molecular Formula | C13H16FN3O |
| Molecular Weight | 249.29 g/mol |
| Purity | 95% |
Pharmacological Profile
Research indicates that compounds within the triazaspirodecane class exhibit significant antipsychotic properties. Specifically, studies have shown that derivatives like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrate efficacy in behavioral models predictive of antipsychotic activity.
Antipsychotic Activity
In behavioral pharmacological tests on rats and squirrel monkeys, compounds similar to this compound have shown a favorable profile with reduced side effects compared to traditional antipsychotics like haloperidol. Notably, the dose required to induce catalepsy was significantly higher than that needed for antipsychotic effects, indicating a lower propensity for extrapyramidal symptoms (EPS) .
Table 2: Comparative Efficacy in Antipsychotic Models
| Compound | Effective Dose (mg/kg) | Catalepsy Induction Dose (mg/kg) |
|---|---|---|
| 8-[3-[Bis(4-fluorophenyl)amino]propyl]-... | Low | High |
| Haloperidol | Moderate | Low |
The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that it interacts with various neurotransmitter systems including dopamine and serotonin pathways. The presence of the fluorophenyl group may enhance binding affinity to specific receptors associated with mood regulation and psychosis management .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Behavioral Tests in Rodents : In a study assessing the impact on self-stimulation behavior in rats, it was found that the compound effectively suppressed high baseline medial forebrain bundle self-stimulation at doses that did not induce catalepsy .
- Squirrel Monkey Studies : Similar results were observed in squirrel monkeys where the compound displayed antipsychotic-like effects without significant EPS at therapeutic doses .
- Comparative Analysis with Other Antipsychotics : A comparative study indicated that while traditional antipsychotics often lead to undesirable side effects at therapeutic doses, compounds like this compound might offer a better safety profile .
Q & A
Advanced Question
- NMR spectroscopy : Assigns spirocyclic conformation and verifies fluorophenyl substitution (e.g., ¹⁹F NMR for monitoring fluorine environments) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular integrity and detects trace impurities.
- X-ray crystallography : Resolves 3D structure to validate computational models and guide SAR .
How can researchers address low solubility or stability in biological assays?
Advanced Question
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability and reduce cytotoxicity.
- Stability studies : Perform accelerated degradation tests under varying pH and temperature conditions to identify degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
